molecular formula C13H13FN6 B3775694 N-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1-methyltriazol-4-amine

N-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1-methyltriazol-4-amine

Cat. No.: B3775694
M. Wt: 272.28 g/mol
InChI Key: QVKMOSURQPQIAM-UHFFFAOYSA-N
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Description

N-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1-methyltriazol-4-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound features a unique structure that includes a pyrazole ring, a phenyl group, and a triazole ring. The presence of these rings makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1-methyltriazol-4-amine typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1-methyltriazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrazole or triazole derivatives .

Scientific Research Applications

N-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1-methyltriazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1-methyltriazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 5-Fluoro-2-(1H-pyrazol-5-yl)phenol
  • 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol

Uniqueness

N-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1-methyltriazol-4-amine is unique due to its specific combination of a pyrazole ring, a phenyl group, and a triazole ring. This structure imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1-methyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6/c1-19-9-13(17-18-19)15-8-10-7-11(14)3-4-12(10)20-6-2-5-16-20/h2-7,9,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKMOSURQPQIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)NCC2=C(C=CC(=C2)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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